molecular formula C15H11F3N2O2 B13052470 (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine

(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine

Cat. No.: B13052470
M. Wt: 308.25 g/mol
InChI Key: OTBNQZDUSXFMMO-UHFFFAOYSA-N
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Description

(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a trifluoromethoxy-containing reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Trifluoromethoxy-Containing Compounds: Compounds with the trifluoromethoxy group in different positions or attached to different cores.

Uniqueness

The uniqueness of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine lies in the combination of the benzoxazole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

[2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2

InChI Key

OTBNQZDUSXFMMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F

Origin of Product

United States

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